4-(Heptyloxy)-7H-furo[3,2-g][1]benzopyran-7-one
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Overview
Description
4-(Heptyloxy)-7H-furo3,2-gbenzopyran-7-one is a complex organic compound that belongs to the class of benzopyrans Benzopyrans are polycyclic compounds formed by the fusion of a benzene ring with a heterocyclic pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptyloxy)-7H-furo3,2-gbenzopyran-7-one typically involves the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Heptyloxy Group: The heptyloxy group can be introduced through an etherification reaction.
Industrial Production Methods
Industrial production of 4-(Heptyloxy)-7H-furo3,2-gbenzopyran-7-one may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
4-(Heptyloxy)-7H-furo3,2-gbenzopyran-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (bromine, chlorine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, substituted benzopyrans.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(Heptyloxy)-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular functions.
Modulation of Signaling Pathways: The compound may interact with signaling molecules, such as kinases or receptors, to modulate cellular signaling pathways.
Induction of Apoptosis: In cancer cells, the compound may induce apoptosis (programmed cell death) through the activation of apoptotic pathways.
Comparison with Similar Compounds
4-(Heptyloxy)-7H-furo3,2-gbenzopyran-7-one can be compared with other similar compounds, such as:
- 4-Methyl-7H-furo 3,2-gbenzopyran-7-one : A synthetic derivative with potential applications in organic synthesis and medicinal chemistry .
Psoralen: A naturally occurring furocoumarin with similar structural features.
Isoimperatorin: A psoralen derivative with acetylcholinesterase inhibitory activity, used in studies related to neurodegenerative diseases.
List of Similar Compounds
- Psoralen
- Isoimperatorin
- 4-Methyl-7H-furo3,2-gbenzopyran-7-one
Properties
CAS No. |
90523-64-1 |
---|---|
Molecular Formula |
C18H20O4 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
4-heptoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C18H20O4/c1-2-3-4-5-6-10-21-18-13-7-8-17(19)22-16(13)12-15-14(18)9-11-20-15/h7-9,11-12H,2-6,10H2,1H3 |
InChI Key |
MHLODMSGKAIVRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3 |
Origin of Product |
United States |
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